5-Feruloylquinic acid, also known as 3-feruloylquinic acid, is a naturally occurring phenolic compound belonging to the chlorogenic acid family. [] It is commonly found in various plant sources, including coffee beans, [, , , , , , , ] aronia berries, [] loquat fruits, [] and the medicinal plant Atractylodes macrocephala. [] This compound is a hydroxycinnamic acid derivative formed by the esterification of ferulic acid with the hydroxyl group at the 5-position of quinic acid. [, ] As a natural antioxidant, 5-feruloylquinic acid plays a role in plant defense mechanisms and contributes to the health benefits associated with coffee and other plant-based foods. [, , , , , ]
5-Feruloylquinic acid, being a phenolic compound, exhibits typical reactions characteristic of this chemical class. It can undergo oxidation, [, ] methylation, [] and hydrolysis reactions. [, ] For instance, during extraction of aronia berries with methanol/HCl, 5-feruloylquinic acid was observed to undergo O-methylation. []
The synthesis of 5-feruloylquinic acid can be achieved through several methods, primarily involving esterification reactions. A notable synthetic route involves the condensation of quinic acid with ferulic acid, typically catalyzed by acid catalysts or using coupling reagents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) .
5-Feruloylquinic acid participates in various chemical reactions typical for phenolic compounds. These include:
The biological activities of 5-feruloylquinic acid are attributed to its antioxidant properties, which involve scavenging free radicals and chelating metal ions. The mechanism includes:
5-Feruloylquinic acid possesses several notable physical and chemical properties:
5-Feruloylquinic acid has diverse applications in scientific research and industry:
Ongoing studies focus on its role in preventing chronic diseases, exploring its potential synergistic effects with other phytochemicals, and optimizing its extraction from natural sources .
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